molecular formula C15H16F3N3O3 B2776104 N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1351594-57-4

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2776104
CAS No.: 1351594-57-4
M. Wt: 343.306
InChI Key: WDBBONYTJCJYNO-UHFFFAOYSA-N
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Description

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring, a trifluoromethyl group, and a methoxy group, which contribute to its distinct chemical properties.

Mechanism of Action

Mode of Action

Based on its chemical structure, it may interact with its targets through hydrogen bonding, π-π stacking interactions, or other non-covalent interactions .

Biochemical Pathways

Without knowledge of the compound’s specific targets, it’s challenging to determine the exact biochemical pathways it affects. Compounds with similar structures have been shown to affect various pathways, including those involved in cell signaling, metabolism, and gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. These properties are crucial for determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethyl phenyl sulfone and various catalysts under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Substitution reactions can replace certain groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and trifluoromethyl-substituted molecules, such as:

Uniqueness

N-{2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl}-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide stands out due to its specific combination of functional groups, which confer unique chemical properties and potential applications. Its trifluoromethyl group, in particular, enhances its stability and reactivity, making it a valuable compound for various scientific research and industrial applications.

Properties

IUPAC Name

N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16F3N3O3/c1-21-8-11(14(20-21)24-2)13(23)19-7-12(22)9-3-5-10(6-4-9)15(16,17)18/h3-6,8,12,22H,7H2,1-2H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDBBONYTJCJYNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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